molecular formula C13H15BrN2O2 B8174018 4-((4-Bromobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole

4-((4-Bromobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole

Cat. No.: B8174018
M. Wt: 311.17 g/mol
InChI Key: COKLNLAESUVPIU-UHFFFAOYSA-N
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Description

4-((4-Bromobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromobenzyl group, a methoxyethyl group, and a pyrazole ring

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-1-(2-methoxyethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-17-7-6-16-9-13(8-15-16)18-10-11-2-4-12(14)5-3-11/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKLNLAESUVPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromobenzyl group: The pyrazole ring is then reacted with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate to form the bromobenzyl-substituted pyrazole.

    Attachment of the methoxyethyl group: Finally, the bromobenzyl-substituted pyrazole is reacted with 2-methoxyethyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-((4-Bromobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzyl and methoxyethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    4-((4-Methylbenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a methyl group instead of bromine.

    4-((4-Nitrobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a nitro group instead of bromine.

Uniqueness

4-((4-Bromobenzyl)oxy)-1-(2-methoxyethyl)-1H-pyrazole is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

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